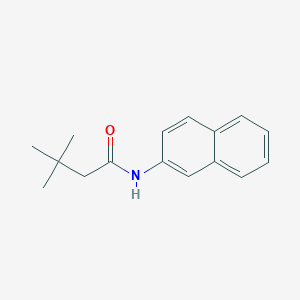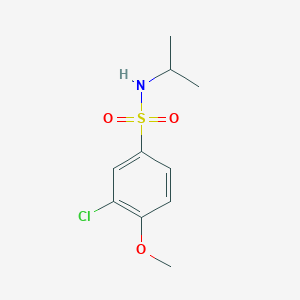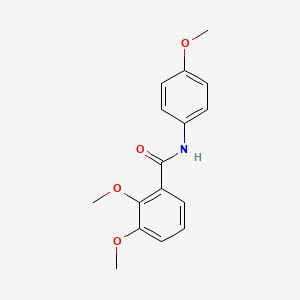![molecular formula C13H17N3O2 B5700350 N'-[(cyclohexylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5700350.png)
N'-[(cyclohexylcarbonyl)oxy]-4-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(cyclohexylcarbonyl)oxy]-4-pyridinecarboximidamide is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound is also known as CCPI and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N'-[(cyclohexylcarbonyl)oxy]-4-pyridinecarboximidamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes and proteins that are involved in inflammation, angiogenesis, and tumor growth. This inhibition leads to a decrease in the production of pro-inflammatory cytokines and growth factors, which ultimately results in the suppression of tumor growth and angiogenesis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the activity of certain enzymes and proteins that are involved in inflammation, angiogenesis, and tumor growth. This inhibition leads to a decrease in the production of pro-inflammatory cytokines and growth factors, which ultimately results in the suppression of tumor growth and angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(cyclohexylcarbonyl)oxy]-4-pyridinecarboximidamide has several advantages for lab experiments. This compound is stable and can be easily synthesized using various methods. It is also relatively inexpensive compared to other compounds used in scientific research. However, the limitations of this compound include its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of N'-[(cyclohexylcarbonyl)oxy]-4-pyridinecarboximidamide in scientific research. One potential application is in the development of new drugs for the treatment of cancer, diabetes, and cardiovascular diseases. This compound could also be used in the development of new anti-inflammatory and anti-angiogenic agents. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods and has been studied for its anti-inflammatory, anti-tumor, and anti-angiogenic properties. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Méthodes De Synthèse
N'-[(cyclohexylcarbonyl)oxy]-4-pyridinecarboximidamide can be synthesized using various methods. One of the most common methods is the reaction of 4-pyridinecarboximidamide with cyclohexyl chloroformate in the presence of a base such as triethylamine. The reaction yields this compound as a white solid.
Applications De Recherche Scientifique
N'-[(cyclohexylcarbonyl)oxy]-4-pyridinecarboximidamide has been widely used in scientific research due to its potential applications in various fields. This compound has been studied for its anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been used in the development of new drugs for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] cyclohexanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c14-12(10-6-8-15-9-7-10)16-18-13(17)11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOCFJKSPXZFOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)ON=C(C2=CC=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(=O)O/N=C(/C2=CC=NC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-chloro-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5700279.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5700287.png)


![N-allyl-2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5700324.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5700331.png)


![N-(3,4-dimethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5700356.png)
![N-cyclohexyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5700358.png)




